

Application Note: Precision N-Alkylation of 2-(2-chlorophenyl)-1,4-oxazepane

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Compound of Interest

Compound Name: 2-(2-Chlorophenyl)-1,4-oxazepane

CAS No.: 1155163-26-0

Cat. No.: B2948737

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Executive Summary & Strategic Context

The 1,4-oxazepane scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in dopamine D4 receptor ligands, antihistamines, and antidepressant agents (e.g., Loxapine analogues).^[1] The specific substrate, **2-(2-chlorophenyl)-1,4-oxazepane**, presents unique synthetic challenges due to the conformational flexibility of the seven-membered ring and the steric/electronic influence of the ortho-chloro aryl substituent.

This guide details a high-fidelity protocol for the N-alkylation of this secondary amine. Unlike standard piperidine or pyrrolidine alkylations, 1,4-oxazepanes are prone to transannular interactions and sluggish kinetics, often leading to competitive over-alkylation (quaternization).^[1]

Key Technical Objectives:

- Chemomodulation: Achieve >95% mono-alkylation selectivity.
- Integrity: Preserve the Ar-Cl handle for downstream cross-coupling (avoiding Pd-catalyzed N-alkylation methods).

- Scalability: Utilize a self-validating inorganic base system suitable for milligram-to-gram scale-up.[1]

Retrosynthetic Analysis & Mechanistic Design

The transformation relies on a classic

nucleophilic substitution.[1] However, the nucleophilicity of the N4-nitrogen is modulated by the ring pucker.

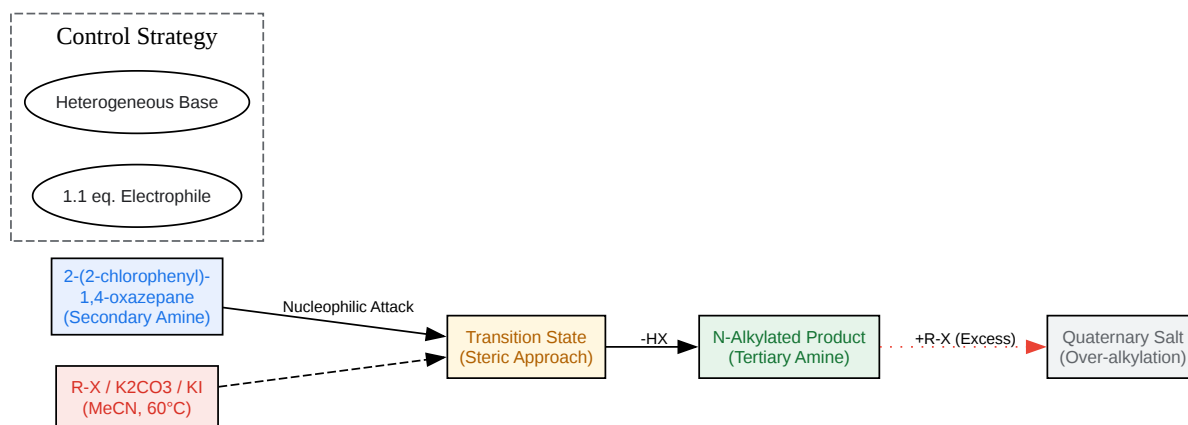
Reaction Scheme

The secondary amine (1) attacks the alkyl halide (2) mediated by an inorganic base to neutralize the generated HX.[1]

Critical Control Points:

- Base Selection: Potassium Carbonate () is preferred over tertiary amines (e.g.,) to minimize quaternary ammonium salt formation via surface-mediated deprotonation.[1]
- Solvent Effect: Acetonitrile (MeCN) provides the optimal dielectric balance, solubilizing the organic substrate while keeping the inorganic base heterogeneous, which throttles the reaction rate and enhances mono-selectivity.[1]
- Catalysis: Potassium Iodide (KI) is employed as a Finkelstein catalyst to convert less reactive alkyl chlorides/bromides into transient, highly reactive alkyl iodides.[1]

Mechanistic Pathway & Workflow (DOT Visualization)



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Figure 1: Mechanistic pathway highlighting the critical branching point between mono-alkylation and over-alkylation.[1]

Detailed Experimental Protocol

Materials & Reagents

Reagent	Equiv.	Role	Grade
2-(2-chlorophenyl)-1,4-oxazepane	1.0	Substrate	>95% Purity
Alkyl Halide (R-X)	1.1	Electrophile	Reagent Grade
Potassium Carbonate ()	3.0	Base	Anhydrous, Powder
Potassium Iodide (KI)	0.1	Catalyst	99%
Acetonitrile (MeCN)	10 vol	Solvent	HPLC Grade, Dry

Step-by-Step Procedure

Step 1: Reaction Assembly

- Equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser.
- Charge the flask with **2-(2-chlorophenyl)-1,4-oxazepane** (1.0 equiv) and anhydrous Acetonitrile (0.1 M concentration relative to substrate).
- Add

(3.0 equiv) and KI (0.1 equiv) in a single portion.[\[1\]](#)
 - Note: Ensure

is finely powdered to maximize surface area.[\[1\]](#)
- Stir the heterogeneous mixture at room temperature for 10 minutes to ensure dispersion.

Step 2: Electrophile Addition

- Add the Alkyl Halide (1.1 equiv) dropwise via syringe.[\[1\]](#)
 - Critical: If the alkyl halide is highly reactive (e.g., benzyl bromide, methyl iodide), cool the mixture to 0°C during addition, then warm to RT.
 - For unreactive halides: Add at RT.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Step 3: Reaction & Monitoring

- Heat the reaction mixture to 60°C (oil bath temperature).
- Monitor via LC-MS or TLC every 2 hours.
 - TLC Eluent:[\[1\]](#) 5% MeOH in DCM (Stain: Ninhydrin or Dragendorff).[\[1\]](#)
 - Endpoint: Disappearance of the secondary amine starting material (

).[\[1\]](#)

- Observation: The product will be less polar (higher) than the substrate.[\[1\]](#)

Step 4: Workup (Acid-Base Extraction) This method utilizes the basicity of the product to remove non-basic impurities.[\[1\]](#)

- Cool reaction to room temperature and filter through a Celite pad to remove inorganic salts (, KX). Rinse pad with EtOAc.[\[1\]](#)
- Concentrate the filtrate in vacuo.
- Redissolve residue in EtOAc and wash with Water (x2).[\[1\]](#)
- Purification Logic:
 - Extract the organic layer with 1M HCl (3x).[\[1\]](#) The product moves to the aqueous phase (protonated).[\[1\]](#) Neutral impurities remain in EtOAc.[\[1\]](#)
 - Collect aqueous acidic layers.[\[1\]](#) Basify to pH 10 using 2M NaOH or Sat. (Caution: Gas evolution).[\[1\]](#)
 - Extract the cloudy aqueous mixture with DCM (3x).
- Dry combined DCM layers over , filter, and concentrate.

Troubleshooting & Optimization Matrix

Observation	Root Cause	Corrective Action
Low Conversion (<50%)	Steric hindrance of 2-Cl-phenyl group	Switch solvent to DMF (raise temp to 80°C). Increase KI to 0.5 equiv.
Over-alkylation (Quat.[1][4] Salt)	Excess electrophile or homogeneous base	Reduce Alkyl Halide to 0.95 equiv. Ensure use of (not or DIPEA).
Elimination (Alkene formation)	High basicity + Heat	Lower temperature to 40°C. Switch base to [1]
Ar-Cl Hydrolysis	Harsh conditions	Avoid strong bases (NaH, NaOH) and temperatures >100°C.

Alternative Strategy: Reductive Amination

Use this method if the alkyl group can be introduced via an aldehyde (e.g., benzaldehyde).

- Dissolve amine (1.0 eq) and Aldehyde (1.1 eq) in DCE (Dichloroethane).
- Add Sodium Triacetoxyborohydride (STAB, 1.5 eq) and Acetic Acid (1 drop).
- Stir at RT for 4-16h.
- Advantage: Impossible to over-alkylate; milder conditions preserve the Ar-Cl bond.[1]

Analytical Validation

Expected NMR Characteristics[1][3][6][7][8]

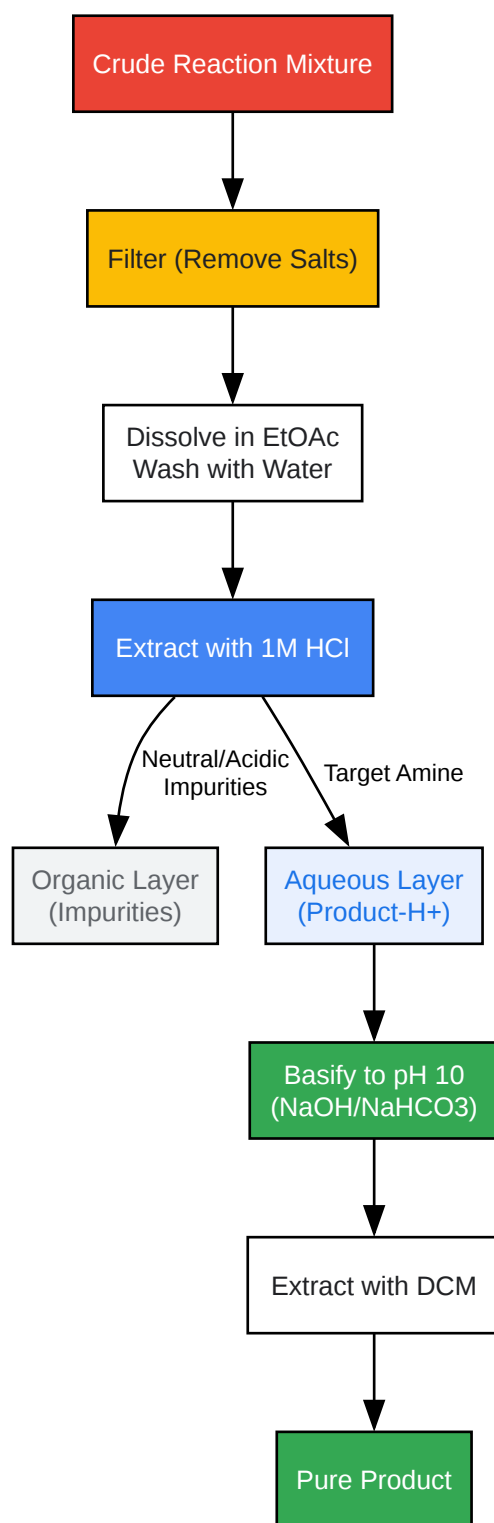
- NMR (400 MHz,):

- N-CH₂ (Ring): Look for broadening or splitting of the multiplets at 2.8–3.2 ppm due to ring inversion.^[1]
- N-R (Alkyl): Distinct signals for the new alkyl group.^[1]
- Aryl: The 2-chlorophenyl protons will appear as a characteristic multiplet pattern at 7.2–7.5 ppm.^[1]

Mass Spectrometry^{[1][3][8]}

- Isotope Pattern: The presence of the Chlorine atom () will impart a characteristic 3:1 ratio in the molecular ion cluster.^[1]

Workup & Purification Flowchart



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Figure 2: Acid-Base extraction workflow for purification of basic oxazepane amines.

References

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- Self-Limiting Alkylation of N-Aminopyridinium Salts (General Secondary Amine Synthesis). Source: PubMed Central (NIH) URL:[1][[Link](#)]
- PubChem Compound Summary: 3-(2-Chlorophenyl)-1,4-oxazepan-5-one (Precursor/Analog). Source: PubChem URL:[1][6][[Link](#)][1]

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